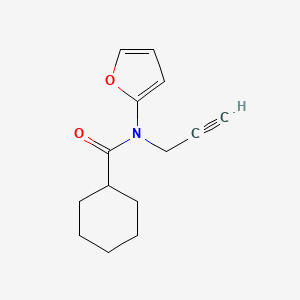![molecular formula C22H15N3O B12898382 1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 62481-19-0](/img/structure/B12898382.png)
1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both imidazole and quinazoline moieties, makes it an interesting target for synthetic and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzophenone with benzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds through a cyclization process, forming the imidazoquinazoline core. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as molybdate sulfuric acid have been reported to be effective in promoting the cyclization reaction under solvent-free conditions, making the process more environmentally friendly .
化学反応の分析
Types of Reactions
1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Bromine in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced imidazoquinazoline derivatives.
Substitution: Formation of halogenated or alkylated imidazoquinazoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key signaling proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one can be compared with other similar compounds, such as:
Tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones: These compounds have a similar imidazoquinazoline core but differ in the substitution pattern and degree of saturation.
2,3-Dihydroimidazo[1,2-c]quinazoline derivatives: These compounds are known for their dual inhibitory activity against phosphatidylinositol 3-kinase and histone deacetylase, making them potential anticancer agents.
4,6,7-Trisubstituted quinazoline derivatives: These compounds contain additional substituents on the quinazoline ring and have been studied for their antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of imidazole and quinazoline moieties, which contribute to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
62481-19-0 |
|---|---|
分子式 |
C22H15N3O |
分子量 |
337.4 g/mol |
IUPAC名 |
1,2-diphenylimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C22H15N3O/c26-21-18-13-7-8-14-19(18)23-22-24(21)15-20(16-9-3-1-4-10-16)25(22)17-11-5-2-6-12-17/h1-15H |
InChIキー |
ZPSZAJKQOLEBFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN3C(=O)C4=CC=CC=C4N=C3N2C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
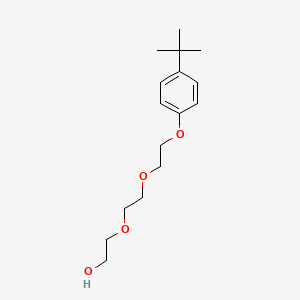
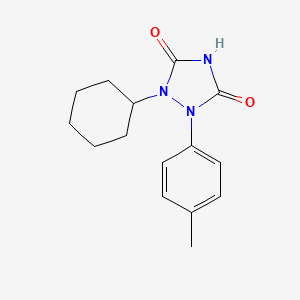
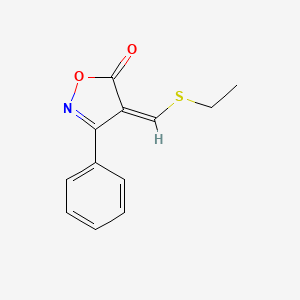
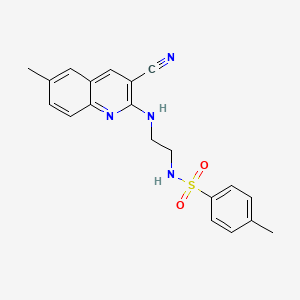
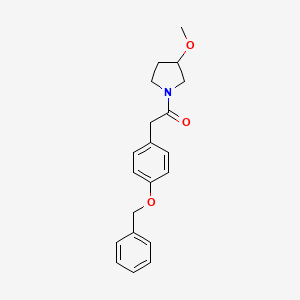
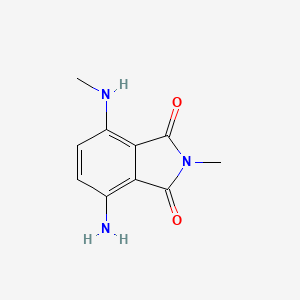
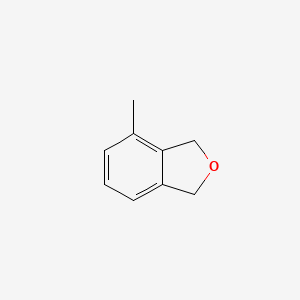
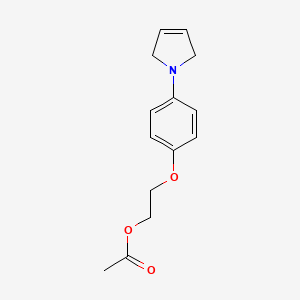
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
